Benzo[f]tetraphene-9,14-dione
Description
Structure
3D Structure
Properties
CAS No. |
3228-74-8 |
|---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
benzo[b]triphenylene-9,14-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-11-5-6-12-18(17)22(24)20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)21/h1-12H |
InChI Key |
SZMVHOFGIOFVTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Synthetic Methodologies for Benzo F Tetraphene 9,14 Dione
Historical Context of Tetraphene-Dione Synthesis
The historical synthesis of complex polycyclic aromatic hydrocarbons and their quinone derivatives was built upon a foundation of cornerstone reactions in organic chemistry. Early approaches to molecules with fused ring systems, such as chrysene (B1668918) (an isomer of tetraphene), were reported as early as 1939, showcasing the long-standing interest in this class of compounds. acs.org
Key historical methods that laid the groundwork for these syntheses include:
Friedel-Crafts Acylation and Alkylation: This reaction, a pillar of aromatic chemistry, involves the addition of an acyl or alkyl group to an aromatic ring using a Lewis acid catalyst. khanacademy.orgyoutube.com For polycyclic systems, this could be envisioned as a method to append new rings onto an existing aromatic core, followed by cyclization and oxidation steps to yield the final quinone structure. The process typically involves reacting an aromatic substrate with an acyl chloride or anhydride (B1165640) in the presence of a catalyst like aluminum chloride (AlCl₃). youtube.comyoutube.com
Diels-Alder Reaction: Discovered by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition reaction is one of the most powerful tools for forming six-membered rings. wikipedia.org Historically, it provided a reliable pathway to construct the cyclohexene (B86901) core that, through subsequent aromatization (often via oxidation), could form the basis of a new fused aromatic ring. This method's ability to control stereochemistry and build molecular complexity efficiently made it a vital strategy in the synthesis of natural products and complex materials from early on. wikipedia.orgnumberanalytics.com
These classical reactions established the fundamental principles for assembling the carbon skeletons of compounds like tetraphene-diones, even if multistep, and sometimes low-yielding, pathways were necessary.
Contemporary Approaches to Benzo[f]tetraphene-9,14-dione Scaffold Construction
Modern synthetic chemistry offers a more diverse and efficient toolkit for the construction of complex PAHs. These methods often provide higher yields, greater selectivity, and milder reaction conditions compared to their historical predecessors.
Arynes are highly reactive intermediates that can be "trapped" in cycloaddition reactions to rapidly build complex aromatic systems. The use of arynes in the total synthesis of polycyclic natural products is a well-established strategy. acs.org A plausible, though not explicitly documented, approach to this compound could involve the generation of a naphthalyne species which then undergoes a cycloaddition with a suitable diene, followed by oxidation. This method allows for the convergent synthesis of fused ring systems by bringing together two major fragments in a single key step.
The Diels-Alder reaction remains a central and powerful strategy in modern synthesis for forming six-membered rings. numberanalytics.comencyclopedia.pub In the context of this compound, a likely strategy would involve the reaction of a naphthoquinone derivative (acting as the dienophile) with a suitable diene. For example, 1,4-naphthoquinone (B94277) could react with a vinyl-substituted naphthalene (B1677914) derivative. The resulting adduct would then be oxidized to achieve the fully aromatic tetraphene core and the dione (B5365651) functionality. The versatility of the Diels-Alder reaction allows for the synthesis of a wide range of substituted quinones by varying the diene and dienophile partners. sigmaaldrich.com
Table 1: Examples of Diels-Alder Reactions in Polycyclic Quinone Synthesis
| Diene | Dienophile | Product Type | Reference |
| Anthracene (B1667546) | Triptycene quinone | Pentiptycene quinone | khanacademy.org |
| Substituted Furans | Activated Alkenes | 7-oxanorbornenes | encyclopedia.pub |
| Isobenzofuran | Substituted Isoxazole | Tetracene Skeleton | acs.org |
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of PAHs is no exception. These methods facilitate the formation of carbon-carbon bonds with high efficiency and selectivity.
Palladium-catalyzed annulation reactions are a powerful tool for constructing fused ring systems. These reactions typically involve the coupling of an aryl halide with an alkyne, leading to the formation of a new ring. For instance, the palladium-catalyzed annulation of 9-bromophenanthrene (B47481) with internal alkynes has been shown to produce acephenanthrylene (B1206934) derivatives, which are structurally related to the tetraphene core. youtube.com A similar strategy could be envisioned where a bromo-substituted naphthalene or phenanthrene (B1679779) derivative is reacted with an appropriate alkyne, followed by cyclization and oxidation to yield the this compound framework. These reactions often proceed through multiple C-H activations, creating several new bonds in a single operation. unit.no
Table 2: Conditions for Palladium-Catalyzed Annulation of 9-Bromophenanthrene
| Alkyne Partner | Catalyst | Base/Additive | Solvent | Yield | Reference |
| Diphenylacetylene | [PdCl₂(dppf)] | Cs₂CO₃ | Toluene | 81% | youtube.com |
| 1-Phenyl-1-propyne | [PdCl₂(dppf)] | Cs₂CO₃ | Toluene | 95% | youtube.com |
| Di(p-tolyl)acetylene | [PdCl₂(dppf)] | Cs₂CO₃ | Toluene | 80% | youtube.com |
The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbons. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov
This methodology is exceptionally well-suited for building the benzo[f]tetraphene skeleton through a convergent approach. A potential synthetic route could involve:
The synthesis of two key fragments: a di-halo-naphthalene and a naphthalene-bis(boronic acid) derivative.
A double Suzuki-Miyaura coupling reaction between these two fragments to form the C-C bonds necessary to create the full tetracyclic backbone.
A final oxidation step to install the two ketone functionalities, yielding this compound.
This approach has been successfully used to create a variety of complex PAHs and related structures, demonstrating its power and versatility. For example, it has been employed in the synthesis of tetrabromo-anthracenyl porphyrins and other large, functionalized aromatic systems. researchgate.netbeilstein-journals.org
Metal-Catalyzed Cyclization Reactions
Sonogashira Coupling in Precursor Synthesis
While direct Sonogashira coupling to form the this compound core is not prominently documented, its application in the synthesis of crucial precursors for related polycyclic aromatic hydrocarbons is a well-established strategy. This palladium-copper co-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is instrumental in building the carbon skeleton necessary for subsequent cyclization.
For instance, in the synthesis of precursors for zigzag-edged PAHs, a Sonogashira coupling was employed to connect molecular building blocks. A typical reaction involves the use of a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and a base, commonly an amine like triethylamine (B128534) (Et₃N), in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. mpg.deresearchgate.net This methodology allows for the precise and efficient formation of C(sp)-C(sp²) bonds, which are pivotal for constructing the larger aromatic systems that can then be subjected to cyclization to form the final tetraphene structure. mpg.deresearchgate.net
Table 1: Representative Conditions for Sonogashira Coupling in PAH Precursor Synthesis
| Reactants | Catalyst System | Solvent/Base | Conditions | Yield | Source |
| Aryl Bromide, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | THF, Et₃N | Room Temp. | 86% | mpg.deresearchgate.net |
Oxidative Cyclodehydrogenation (Scholl Reaction) Pathways
The Scholl reaction is a powerful and frequently used method for the synthesis of PAHs, involving an intramolecular oxidative C-C bond formation via cyclodehydrogenation. nih.govresearchgate.net This reaction typically uses a Lewis acid catalyst, such as AlCl₃ or FeCl₃, often in combination with an oxidant. nih.gov However, the reaction can sometimes lead to unexpected products through complex rearrangements, providing pathways to unique molecular architectures. researchgate.netnih.gov
In the synthesis of complex PAHs, the Scholl reaction can deviate from the expected six-membered ring annulation to form thermodynamically less favored, but kinetically accessible, five-membered rings. researchgate.netnih.gov This unusual cyclization pathway has been observed in the reaction of 6,7,13,14-tetraarylbenzo[k]tetraphene, a structural isomer of the benzo[f]tetraphene system. nih.gov Instead of the anticipated product with additional six-membered rings, the reaction yields a bistetracene analogue containing five-membered rings, accompanied by a highly selective 1,2-aryl group migration. researchgate.netnih.gov
Density functional theory (DFT) calculations suggest that this outcome is a result of kinetic control, where the transition state leading to the five-membered ring product is lower in energy than the one leading to the thermodynamically more stable six-membered ring analogue. researchgate.netnih.gov The formation of these embedded five-membered rings is significant as it introduces curvature into the planar aromatic system, a key feature in the formation of non-planar PAHs like corannulene (B50411) and fullerenes. uhmreactiondynamics.orgrsc.org The mechanism often involves the generation of a radical cation or an arenium ion intermediate. nih.gov
Another sophisticated pathway observed during oxidative cyclization reactions is a tandem process involving spirocyclization followed by an aryl migration. This method has been developed for the construction of extended PAHs from o-biphenylyl-substituted methylenefluorene precursors. nih.gov The reaction is initiated by a selective single-electron oxidation at the most electron-rich part of the molecule, typically an alkene moiety. nih.gov
This oxidation, which can be achieved using systems like CuCl/PhCO₃tBu or DDQ in the presence of trifluoroacetic acid, triggers the tandem sequence. nih.gov The process involves the formation of a spirocyclic intermediate, which then undergoes a 1,2-aryl shift, ultimately leading to the formation of a rearranged, extended polycyclic aromatic system. nih.gov While not directly reported for this compound, this electronic-controlled reaction highlights the complexity and versatility of Scholl-type reactions, where electronic effects on the substrate can dictate the pathway towards either spiro-compounds or helically arranged nanographenes. nih.govresearchgate.net
Friedel-Crafts Cyclization Approaches
Friedel-Crafts reactions, particularly intramolecular acylations, represent a classical and direct approach to synthesizing fused-ring ketones, which are direct precursors to quinone systems like this compound. This method involves the cyclization of a carboxylic acid or its derivative onto an aromatic ring using a strong Lewis acid or a protic acid catalyst.
A pertinent example is the synthesis of 9,10-dihydro-4H-benzo nih.govnih.govcyclohepta[1,2-b]thiophene-4-one, a tricyclic ketone, via the intramolecular Friedel-Crafts cyclization of 3-(5-phenyl-2-thienyl)propanoic acid. researchgate.net The reaction is effectively carried out using polyphosphoric acid (PPA) at elevated temperatures (120-130 °C). researchgate.net This type of acid-catalyzed cyclization is a cornerstone in the synthesis of polycyclic ketones and could be applied to a suitably designed precursor to construct the tetracyclic core of this compound. Cascade reactions involving a Prins cyclization followed by a Friedel-Crafts alkylation have also been developed to create 4-aryltetralin-2-ols, demonstrating the power of tandem cyclizations in building complex polycyclic frameworks. beilstein-journals.orgnih.gov
Table 2: Conditions for Friedel-Crafts Cyclization
| Precursor | Catalyst | Conditions | Product | Source |
| 3-(aryl)propanoic acid | Polyphosphoric Acid (PPA) | 120-130 °C, 2h | Fused Tricyclic Ketone | researchgate.net |
| 2-(2-vinylphenyl)acetaldehydes | BF₃·Et₂O | N/A | 4-aryltetralin-2-ol | beilstein-journals.org |
Visible Light-Driven and Metal-Free Dearomatization Strategies
Recent advancements in photochemistry offer milder and more selective alternatives to traditional synthetic methods. Visible-light-induced reactions, in particular, have emerged as a powerful tool for accessing complex three-dimensional structures from simple aromatic precursors through dearomatization. nih.govnih.govrsc.org These methods often proceed under gentle conditions, accommodating a wider range of functional groups compared to high-energy UV-promoted processes. nih.gov
Visible-light photocatalysis can initiate dearomatization through various mechanisms, including energy transfer or the formation of electron donor-acceptor (EDA) complexes. researchgate.net These strategies can be used to construct highly strained polycyclic molecules by breaking the aromaticity of stable rings like benzene (B151609) and its derivatives. researchgate.net For instance, the dearomatization of indole-tethered substrates has been achieved using visible light to generate singlet diradical intermediates that undergo selective cycloadditions. researchgate.net While a direct metal-free synthesis of this compound using this approach is yet to be reported, these developing strategies represent a frontier in PAH synthesis, offering potential for novel and more sustainable synthetic routes. rsc.org
Synthesis of Key Precursors and Intermediates for this compound
The rational design and synthesis of appropriate precursors are arguably the most critical aspects of constructing complex molecules like this compound. The structure of the target molecule suggests that a key strategy would involve the cyclization of a substituted anthraquinone (B42736) or a suitably functionalized naphthalene derivative onto a benzene ring.
One plausible precursor could be a derivative of 2-phenyl-3-naphthoic acid or a related ketone. The synthesis of such intermediates often involves multiple steps. For example, the preparation of precursors for related benzo-fused systems has been achieved through Wittig reactions to form a stilbene-like core, followed by functional group manipulations and finally a cyclization step. nih.gov
A modular approach, as demonstrated in the synthesis of zigzag-edged PAHs from a 2,12-dibromo-7,14-diphenyl-benzo[m]tetraphene building block, showcases a powerful strategy. mpg.deresearchgate.netnih.gov The synthesis of this specific precursor involved:
Condensation of 7-bromonaphthol with benzaldehyde. mpg.de
Oxidation to an intermediate alcohol. mpg.de
Conversion to a pyrylium (B1242799) salt. mpg.de
Condensation with sodium phenylacetate (B1230308) to form the tetraphene skeleton. mpg.de
This type of multi-step sequence, building complexity progressively, is indicative of the synthetic effort required to access the specific precursors needed for the final construction of this compound.
Development of Novel and Efficient Synthetic Routes
One-Pot Reaction Sequences and Cascade Transformations
A notable synthetic approach to this compound involves a one-pot reaction that can be described as a cascade transformation. This method utilizes the in-situ generation of an aryne intermediate which then undergoes a subsequent cycloaddition reaction.
Specifically, the synthesis of this compound has been achieved through the reaction of 2-benzylidene-1H-indene-1,3(2H)-dione with an appropriate aryl silyl (B83357) triflate in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF). researchgate.net This reaction proceeds through the in-situ formation of a highly reactive benzyne (B1209423) intermediate from the aryl silyl triflate. The benzyne then undergoes an insertion reaction with the 2-benzylidene-1H-indene-1,3(2H)-dione to construct the final tetracyclic quinone framework in a single procedural step. researchgate.net
The reaction can be summarized as follows:
Table 1: One-Pot Synthesis of this compound
| Starting Material 1 | Starting Material 2 | Reagent | Solvent | Reaction Time | Yield |
| 2-Benzylidene-1H-indene-1,3(2H)-dione | Aryl silyl triflate | Cesium fluoride | Acetonitrile (ACN) | 6 h | 42% |
Data sourced from a supporting information document from the Royal Society of Chemistry. researchgate.net
This synthetic strategy represents an efficient route to the this compound core structure. The one-pot nature of this transformation, where multiple bonds are formed in a single reaction vessel without the isolation of intermediates, exemplifies a modern and efficient approach to the synthesis of complex polycyclic systems.
Challenges in Selectivity and Reaction Conditions
Despite the elegance of one-pot and cascade reactions, significant challenges related to selectivity and the optimization of reaction conditions are often encountered. The synthesis of this compound through aryne insertion is no exception.
Selectivity:
Reaction Conditions:
The reaction conditions for aryne-based transformations must be meticulously controlled. Key parameters that present challenges include:
Fluoride Source: The choice and concentration of the fluoride source are crucial for the efficient generation of the aryne intermediate. Incomplete generation or an excess of the fluoride source can lead to side reactions and lower yields.
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants while remaining inert to the highly reactive aryne intermediate. The polarity of the solvent can also influence the reaction rate and selectivity.
Temperature: Aryne reactions are often conducted at specific temperatures to control the rate of aryne formation and its subsequent reaction. Deviations from the optimal temperature can result in either a sluggish reaction or the formation of undesired byproducts.
Purification: The purification of the final product can be challenging due to the potential for closely related side products and the often-limited solubility of polycyclic aromatic compounds. The reported synthesis of this compound requires column chromatography for purification, indicating the presence of impurities that need to be removed. researchgate.net
Table 2: Key Challenges in the Synthesis of this compound
| Challenge Area | Specific Issue | Potential Consequence |
| Selectivity | Regioselectivity of aryne insertion | Formation of isomeric byproducts |
| Competing side reactions (e.g., polymerization) | Lower yield of the desired product | |
| Reaction Conditions | Control of aryne generation rate | Inefficient reaction or side product formation |
| Requirement for anhydrous conditions | Quenching of reactive intermediates | |
| Product purification | Difficulty in isolating the pure compound |
Addressing these challenges through careful optimization of the reaction parameters is essential for the development of a robust and scalable synthesis of this compound.
Structural Elucidation and Spectroscopic Characterization of Benzo F Tetraphene 9,14 Dione and Its Analogues
Single-Crystal X-ray Diffraction Analysis
A comprehensive search of scientific literature did not yield specific single-crystal X-ray diffraction data for Benzo[f]tetraphene-9,14-dione. This analysis is crucial for unequivocally determining the solid-state molecular structure, including bond lengths, bond angles, and crystal packing information. Without experimental crystallographic data, the precise three-dimensional arrangement of the molecule in the crystalline phase remains unconfirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of organic molecules in solution.
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument. Due to the molecule's symmetry, the spectrum displays signals for only half of the total protons, representing six unique hydrogen environments. The observed chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.
The spectrum shows a downfield signal at 9.39 ppm, which appears as a doublet with a coupling constant (J) of 8.0 Hz, characteristic of a proton in a deshielded environment. Another doublet is observed at 8.75 ppm, also with a coupling constant of 8.0 Hz. A triplet is present at 8.22 ppm (J = 7.4 Hz), and a multiplet integrating to three protons is found between 7.83 and 7.74 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
|---|---|---|---|
| 9.39 | Doublet (d) | 8.0 | 1H |
| 8.75 | Doublet (d) | 8.0 | 1H |
| 8.22 | Triplet (t) | 7.4 | 1H |
| 7.83 - 7.74 | Multiplet (m) | - | 3H |
Source: The Royal Society of Chemistry
The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, provides insight into the carbon skeleton of the molecule. The spectrum for this compound shows a signal at 187.0 ppm, which is characteristic of a carbonyl carbon in a quinone system. The aromatic region of the spectrum displays several distinct signals corresponding to the different carbon environments within the fused ring system.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) in ppm |
|---|
| 187.0 |
| 134.1 |
| 133.6 |
| 133.4 |
| 132.8 |
| 129.8 |
| 129.5 |
| 128.3 |
| 127.3 |
| 126.3 |
| 122.7 |
Source: The Royal Society of Chemistry
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint for the identification of functional groups.
The infrared spectrum of this compound was recorded as a film. The spectrum is characterized by several key absorption bands (νmax). A strong absorption at 1659 cm⁻¹ is indicative of the C=O stretching vibration of the quinone carbonyl groups. The band at 1580 cm⁻¹ can be attributed to C=C stretching vibrations within the aromatic rings. Other notable peaks include absorptions at 2919, 1294, and 702 cm⁻¹.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (νmax) in cm⁻¹ | Potential Assignment |
|---|---|
| 2919 | C-H Stretch (Aromatic) |
| 1659 | C=O Stretch (Quinone) |
| 1580 | C=C Stretch (Aromatic) |
| 1294 | C-C Stretch / C-H Bend |
| 702 | C-H Bend (Out-of-plane) |
Source: The Royal Society of Chemistry
Detailed Raman spectroscopy data for this compound could not be located in the surveyed scientific literature. Raman spectroscopy is a valuable complementary technique to IR spectroscopy, particularly for observing symmetric vibrations and C=C bonds in aromatic systems, and its absence leaves a gap in the full vibrational characterization of the molecule.
Table 4: List of Compound Names
| Compound Name |
|---|
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound, and by analyzing the fragmentation patterns, it can also provide significant information about the compound's structure.
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, including large polycyclic aromatic hydrocarbons (PAHs). In MALDI-MS, the analyte is co-crystallized with a matrix, and a pulsed laser is used to desorb and ionize the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.
Table 1: Expected MALDI-TOF MS Data for this compound
| Compound | Expected Molecular Formula | Expected Monoisotopic Mass (Da) | Expected [M]+ Peak (m/z) |
|---|
Note: This table is based on theoretical calculations as specific experimental data for this compound was not found.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification and quantification of compounds in complex mixtures. For polycyclic aromatic quinones, LC-MS, particularly with tandem mass spectrometry (MS/MS), is invaluable for structural confirmation and isomer differentiation.
The analysis of quinones by LC-MS can be challenging due to their varying ionization efficiencies. To overcome this, derivatization methods are often employed to introduce a chemical tag that enhances ionization. For instance, the introduction of a methoxy (B1213986) group has been shown to significantly improve the ionization efficiency of some quinones in electrospray ionization (ESI) gxu.edu.cnnih.gov.
In tandem mass spectrometry (MS/MS) of derivatized quinones, characteristic fragmentation patterns are observed. For example, in the MS/MS spectra of certain quinone derivatives, a dominant fragment ion corresponds to the neutral loss of ammonia from the quasimolecular ion gxu.edu.cn. The fragmentation of the quinone moiety itself can also provide structural information.
Table 2: Illustrative LC-MS/MS Fragmentation Data for a Generic Aromatic Quinone Derivative
| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Neutral Loss (Da) | Putative Lost Fragment |
|---|---|---|---|---|
| [M+NH4]+ | 20 | [M+H]+ | 17 | NH3 |
| [M+H]+ | 25 | [M+H-CO]+ | 28 | CO |
Note: This table illustrates common fragmentation patterns for aromatic quinones and their derivatives and is not specific to this compound.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where high-energy electrons are used to ionize molecules in the gas phase. This method typically produces a significant number of fragment ions, creating a unique mass spectrum that can serve as a "molecular fingerprint" for a particular compound. A major advantage of EI-MS is the availability of extensive spectral libraries for compound identification.
The fragmentation of aromatic quinones in EI-MS is often characterized by the successive loss of carbonyl (CO) groups. For instance, the mass spectrum of anthraquinone (B42736), a smaller analogue of this compound, is dominated by peaks corresponding to the loss of one and two CO molecules from the molecular ion. This characteristic fragmentation is highly diagnostic for the quinone functionality.
For ketones in general, a common fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group libretexts.org. In the case of polycyclic aromatic quinones, this would involve cleavage within the ring system. The stable aromatic structure of these compounds often results in a strong molecular ion peak, even with this hard ionization technique libretexts.org.
Table 3: Characteristic EI-MS Fragmentation of Anthraquinone
| Compound | Molecular Formula | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Corresponding Neutral Loss |
|---|
Note: This data for anthraquinone illustrates the expected fragmentation pattern for a polycyclic aromatic quinone like this compound.
Advanced Spectroscopic Techniques for Fine Structural Details
While the mass spectrometry techniques discussed above are excellent for molecular weight determination and basic structural confirmation, more advanced methods can provide finer details about the three-dimensional structure and electronic properties of molecules. For complex polycyclic aromatic compounds, techniques that couple mass spectrometry with other separation or spectroscopic methods are particularly powerful.
One such advanced technique is Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) . IMS separates ions based on their size, shape, and charge in the gas phase. When coupled with mass spectrometry, it provides an additional dimension of separation, allowing for the differentiation of isomers that may have identical mass-to-charge ratios. This can be particularly useful for distinguishing between different structural isomers of substituted polycyclic aromatic quinones.
Furthermore, the use of high-resolution mass spectrometry (HRMS) , such as that available with Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, provides highly accurate mass measurements nih.gov. This accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the identity of a compound and for elucidating fragmentation pathways nih.gov.
Tandem mass spectrometry (MSn) experiments, where successive stages of fragmentation are performed, can also be used to probe the structure of complex ions in great detail nih.govnih.gov. By carefully analyzing the fragmentation cascade, it is possible to piece together the connectivity of the molecule.
Electronic and Photophysical Properties of Benzo F Tetraphene 9,14 Dione
Absorption and Emission Characteristics
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Photoluminescence (PL) Spectroscopy
Detailed photoluminescence (PL) spectroscopic data, including emission maxima, quantum yields, and excited-state lifetimes for Benzo[f]tetraphene-9,14-dione, have not been found in the existing public research.
Electrochemical Behavior and Redox Potentials
Cyclic Voltammetry Analysis
Information regarding the electrochemical properties of this compound from cyclic voltammetry (CV) analysis, which would provide insight into its oxidation and reduction potentials, is not present in the available literature.
Electronic Structure Analysis
HOMO-LUMO Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resultant energy gap for this compound, have not been specifically reported in experimental or computational studies found in the public domain.
Charge-Carrier Mobility Considerations
The charge-carrier mobility of an organic semiconductor is a critical parameter for its performance in electronic devices. For this compound, while specific experimental mobility values are not extensively documented in the literature, theoretical considerations based on its molecular structure and comparisons with related polycyclic aromatic hydrocarbons (PAHs) and quinones allow for an informed discussion of its potential charge transport properties.
Charge transport in organic molecular crystals is typically described by the hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is primarily governed by two key factors: the reorganization energy (λ) and the electronic coupling (transfer integral, t) between neighboring molecules.
Reorganization Energy: This is the energy required to deform the geometry of a molecule when it gains or loses an electron. A smaller reorganization energy is desirable for higher mobility as it signifies a lower energetic barrier for charge hopping. The rigid, planar structure of the tetraphene backbone in this compound is expected to result in a relatively low reorganization energy, a favorable characteristic for efficient charge transport.
Electronic Coupling: This term quantifies the extent of orbital overlap between adjacent molecules in the solid state and is highly dependent on the intermolecular packing. Strong π-π stacking interactions are crucial for achieving high electronic coupling and, consequently, high mobility. The molecular packing of this compound in its crystalline form would dictate the pathways and efficiency of charge transport.
Given its structural similarity to other acene-quinones, this compound is anticipated to exhibit n-type (electron-transporting) semiconductor behavior due to the electron-withdrawing nature of the two carbonyl groups. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. The actual mobility would be highly sensitive to the crystalline morphology and the presence of any impurities or defects. Computational studies on related systems can provide insights into the expected magnitude of mobility, although experimental verification remains a key research objective.
Influence of Structural Modifications on Optoelectronic Response
The optoelectronic properties of this compound can be systematically tuned through chemical modifications, such as the introduction of peripheral substituents or the incorporation of heteroatoms into the aromatic core.
The attachment of functional groups to the periphery of the this compound core can significantly alter its electronic structure, and consequently, its optical and charge transport properties. The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role.
Electron-Withdrawing Groups (EWGs): Substituents like fluorine (–F), cyano (–CN), or nitro (–NO₂) groups further lower the LUMO energy level. This enhances the n-type character of the molecule, making it a better electron acceptor and potentially increasing electron mobility. A computational study on circumacenes demonstrated that perfluorination significantly increases the electron affinity and ionization energy of the parent molecules. researchgate.net This suggests that fluorinated derivatives of this compound would exhibit enhanced n-type semiconductor properties.
Electron-Donating Groups (EDGs): Substituents such as amino (–NH₂) or hydroxyl (–OH) groups have the opposite effect. They raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can reduce the energy gap and shift the absorption and emission spectra. The introduction of EDGs can also introduce hole-transporting character to the molecule, potentially leading to ambipolar behavior. Studies on substituted porphyrins have shown that the electronic properties of the macrocycle are strongly influenced by the peripheral substituents, which can modulate the reactivity of different positions on the ring. nih.gov
The strategic placement of substituents can also influence the intermolecular packing in the solid state, thereby affecting the electronic coupling and charge-carrier mobility. researchgate.net
Table 1: Computed Electronic Properties of Circumacenes and their Perfluorinated Analogues
| Compound | Vertical Ionization Energy (eV) | Vertical Electron Affinity (eV) | Quasi-particle Energy Gap (eV) |
| Coronene | 6.8 | 0.5 | 6.3 |
| Perfluorocoronene | 8.2 | 2.1 | 6.1 |
| Ovalene | 6.2 | 1.1 | 5.1 |
| Perfluoroovalene | 7.7 | 2.6 | 5.1 |
This table is based on data from a computational investigation on perfluorinated circumacenes and is intended to illustrate the general effects of peripheral fluorination on the electronic properties of polycyclic aromatic hydrocarbons. researchgate.net
The replacement of a C-C unit with an isoelectronic B-N unit, known as BN-doping, is a powerful strategy for modulating the electronic properties of PAHs. This modification breaks the uniform charge distribution of the pristine hydrocarbon skeleton and can lead to significant changes in the optoelectronic response.
A computational study on the impact of boron (B) and nitrogen (N) doping on a tetracene molecule provides valuable insights that can be extrapolated to this compound. ias.ac.in The study found that:
Single Doping (B or N): The introduction of a single B or N atom can create new states near the Fermi level, potentially enhancing charge transport. ias.ac.in Boron doping, in particular, was found to significantly increase the rectification ratio in a molecular junction, suggesting its potential for creating molecular diodes. ias.ac.in
Co-doping (BN): When the molecule is co-doped with a BN pair, it can lead to an increase in the HOMO-LUMO gap compared to the undoped molecule. ias.ac.in This can be attributed to the polarization induced by the B-N bond.
In the context of this compound, BN-doping could be used to fine-tune the energy levels for better alignment with electrode work functions in electronic devices. Furthermore, the position of the BN unit within the aromatic framework would be critical. Doping in different locations could lead to vastly different electronic structures and properties, a phenomenon observed in BN-doped graphene nanoribbons where the doping position affects resonant backscattering of charge carriers. nih.gov The introduction of heteroatoms like phosphorus and sulfur has also been shown to be dependent on their relative position within the PAH structure. rsc.org
Table 2: Theoretical Impact of Doping on Tetracene-based Molecular Junctions
| Dopant | Key Finding | Potential Implication for this compound |
| Boron (B) | Significant increase in rectification ratio. ias.ac.in | Enhanced diode-like behavior in electronic devices. |
| Nitrogen (N) | Observation of negative differential resistance. ias.ac.in | Potential for use in oscillators and memory applications. |
| Boron-Nitrogen (BN) | Increased HOMO-LUMO gap compared to undoped molecule. ias.ac.in | Tunable energy gap for specific optoelectronic applications. |
This table is based on findings from a theoretical study on doped tetracene and provides a qualitative projection of the potential effects on a this compound system. ias.ac.in
Reactivity and Chemical Transformations of Benzo F Tetraphene 9,14 Dione
Aromatization and Dehydrogenation Processes
The synthesis of the benzo[f]tetraphene core, like many large PAHs, often involves a final aromatization step through oxidative cyclodehydrogenation. This process, commonly known as the Scholl reaction, is a powerful method for forming carbon-carbon bonds between aryl systems via an acid-catalyzed process, resulting in a net loss of hydrogen. nih.govnih.gov For a precursor molecule, this reaction would planarize the structure and extend the π-conjugation to form the final tetraphene framework. The reaction is typically promoted by a combination of a Lewis or Brønsted acid and an oxidizing agent. nih.gov
The quinone moiety itself is a product of oxidation or dehydrogenation. Polycyclic aromatic hydrocarbons can be oxidized by various atmospheric oxidants, such as hydroxyl radicals and ozone, to produce quinones. rsc.orgyoutube.com In a laboratory setting, the transformation of a corresponding dihydrodiol precursor into the 9,14-dione can be achieved using specific oxidizing agents. This introduction of carbonyl groups significantly influences the electronic properties and reactivity of the aromatic system. wikipedia.orgnih.gov The conversion of PAHs into quinones is a critical transformation, as the quinone structure can undergo redox cycling and participate in various chemical reactions. youtube.com
Rearrangement Reactions
Skeletal rearrangements can occur under certain reaction conditions, particularly during acid-catalyzed cyclization reactions, leading to unexpected and often complex molecular architectures.
A notable rearrangement phenomenon observed in closely related systems is the 1,2-aryl shift. Research on the Scholl reaction of 6,7,13,14-tetraarylbenzo[k]tetraphene, an isomer of the benzo[f]tetraphene core, has demonstrated that aryl groups can migrate to adjacent positions during the cyclodehydrogenation process. acs.orgnih.govresearchgate.net This rearrangement is highly selective and precedes the ring-closing step.
In a specific study, the Scholl reaction of a tetraarylbenzo[k]tetraphene precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant and trifluoromethanesulfonic acid (TfOH) did not yield the expected product with a six-membered ring. Instead, it resulted in a product formed through a highly selective 1,2-shift of the aryl substituents. acs.orgnih.gov Theoretical studies suggest that such rearrangements can proceed through either arenium cation or radical cation mechanisms, depending on the specific substituents and reaction conditions. nih.gov This capacity for aryl migration provides a pathway to complex PAH structures that are not accessible through direct synthesis. nih.govnih.gov
Transannular cyclization, the formation of a bond across a medium-sized ring, can compete with or accompany other reactions. In the context of the Scholl reaction of substituted benzo[k]tetraphenes, a unique transannular process leads to the formation of five-membered rings instead of the thermodynamically favored six-membered rings. acs.orgnih.govresearchgate.net
This unexpected cyclization occurs after the 1,2-aryl shift, where the newly positioned aryl groups engage in a ring-closing reaction that forms a five-membered ring. acs.org Density functional theory (DFT) calculations have indicated that the formation of this product is kinetically controlled, while the "expected" six-membered ring product is thermodynamically more stable. acs.orgnih.govresearchgate.net This selective, albeit "unexpected," transannular cyclization highlights the complexity of reaction mechanisms in large PAH systems and offers a route to novel, strained, or curved molecular topologies. researchgate.net
The table below summarizes the key findings from the Scholl reaction of a model tetraarylbenzo[k]tetraphene precursor, illustrating the rearrangement and cyclization phenomena.
| Precursor | Reaction Conditions | Major Product | Key Transformation | Reference |
| 6,7,13,14-Tetrakis(4-tert-butylphenyl)benzo[k]tetraphene | DDQ, TfOH, CH₂Cl₂ | Bistetracene analogue with five-membered rings | 1,2-Aryl Shift followed by Transannular Cyclization | acs.orgnih.gov |
Functionalization Strategies
The functionalization of the benzo[f]tetraphene-9,14-dione scaffold can be approached through two main strategies: modifying the aromatic core after its synthesis or introducing functional groups that can be carried through the synthetic sequence.
Post-synthetic modification involves the chemical transformation of a fully formed molecular scaffold. This is a powerful strategy for fine-tuning the properties of complex molecules without re-designing the entire synthesis. For PAH-quinones, the peripheral aromatic rings and the quinone moiety itself are targets for such modifications. A viable strategy, demonstrated on other complex aromatic systems, is nucleophilic aromatic substitution (SNAr). mdpi.com For example, if the this compound core were substituted with good leaving groups like fluorine atoms, it could react with a variety of nucleophiles (e.g., alcohols, amines, thiols) to generate a library of derivatives with tailored electronic and physical properties. mdpi.com This approach allows for the late-stage introduction of functional groups for applications in advanced materials.
Selective derivatization focuses on the inherent reactivity of specific sites within the molecule. The quinone moiety in this compound is an excellent handle for chemical derivatization. As Michael acceptors, PAH o-quinones are reactive towards nucleophiles. acs.org Furthermore, the carbonyl groups can be derivatized using reagents common in analytical chemistry, which underscores their reactivity. For instance, reductive silylation using a silylating agent and a reducing agent can convert the quinone into a more stable and analyzable bis-silylated aromatic ether. researchgate.net Methanol (B129727) derivatization has also been used to add methoxy (B1213986) tags to quinone structures, enhancing their detectability in mass spectrometry. nih.gov These derivatization techniques highlight potential reaction pathways for synthetic modification.
The table below lists examples of derivatization reagents used for PAH-quinones.
| Reagent(s) | Purpose | Type of Derivative | Reference |
| Zinc granules, Dithiothreitol (DTT), Silylation reagent (BSA + TMCS + TMSI) | GC-MS/MS Analysis | Trimethylsilyl (TMS) ether | researchgate.net |
| Methanol | HPLC-ESI-MS/MS Analysis | Methoxy-tagged adduct | nih.gov |
Selective functionalization of the aromatic backbone, for instance through halogenation, could also provide a route to derivatives. The resulting halo-arenes can then serve as precursors in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to attach a wide variety of functional groups, a strategy well-established in the synthesis of complex PAHs. youtube.com
Reaction Mechanism Investigations
The reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a subject of intense research, driven by their potential applications in materials science and electronics. Understanding the mechanisms of their transformations is crucial for designing novel molecular architectures with desired properties. In the case of this compound and structurally related compounds, investigations into their reaction mechanisms have revealed the critical involvement of reactive intermediates such as radical cations and arenium cations, as well as the influence of kinetic and thermodynamic factors on the reaction outcomes.
Role of Radical Cations and Arenium Cations
The transformation of complex aromatic systems, such as in the Scholl reaction of 6,7,13,14-tetraarylbenzo[k]tetraphene, a compound structurally related to this compound, provides significant insight into the operative reaction mechanisms. researchgate.net Theoretical calculations and experimental observations suggest that the reaction proceeds through a pathway involving the formation of radical cations and arenium cations. researchgate.net
The initial step in these transformations is often the oxidation of the aromatic substrate to form a radical cation. researchgate.net This intermediate is a highly reactive species that can undergo subsequent reactions, including intramolecular cyclization. The stability of the intermediate radical cation is a key factor in determining the course of the reaction. researchgate.net
Following the initial formation of a carbon-carbon bond, the resulting species can exist as an arenium cation (also known as a sigma complex). This intermediate is characterized by the presence of a saturated sp3-hybridized carbon atom in one of the aromatic rings, which disrupts the aromaticity. The fate of the arenium cation, whether it proceeds to the final product or rearranges, is a critical juncture in the reaction pathway. In some cases, a second oxidation can occur, leading to a dication intermediate before ring closure. researchgate.net The interplay between these radical cation and arenium cation intermediates dictates the final structure of the product, and can lead to unexpected rearrangements and the formation of thermodynamically less stable products. researchgate.net
Computational and Theoretical Investigations of Benzo F Tetraphene 9,14 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common practice to employ DFT to predict various properties of PAHs.
Prediction of Geometric and Electronic Structures
For related isomers like the zigzag-edged polycyclic aromatic hydrocarbons derived from Benzo[m]tetraphene, DFT calculations have been instrumental in predicting their geometric and electronic structures. mpg.denih.govresearchgate.net These studies often involve optimizing the molecular geometry to find the lowest energy conformation and calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic properties. mpg.dempg.de For instance, in a series of synthesized zigzag-edged PAHs, the HOMO-LUMO energy gaps were calculated to be 3.65, 3.08, and 2.83 eV, which correlated with the bathochromic shifts observed in their absorption maxima. mpg.dempg.de
A similar approach for Benzo[f]tetraphene-9,14-dione would involve DFT calculations to determine its optimized geometry, bond lengths, and bond angles. This would provide a foundational understanding of its three-dimensional structure. Furthermore, the calculation of its HOMO and LUMO energies would be crucial in predicting its electronic behavior.
Table 1: Hypothetical DFT Data for this compound
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not currently available in the literature.
Analysis of Electron Density Distribution
The analysis of electron density distribution via DFT provides a detailed picture of the electronic landscape of a molecule. This information is crucial for understanding chemical reactivity, as regions of high or low electron density indicate potential sites for electrophilic or nucleophilic attack. In studies of related PAHs, analysis of electron density helps in understanding the aromaticity and reactivity of different parts of the molecule. For this compound, such an analysis would reveal the electronic influence of the dione (B5365651) functional groups on the tetraphene backbone.
Calculation of Spectroscopic Parameters
DFT calculations are routinely used to simulate and predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For derivatives of Benzo[m]tetraphene, DFT calculations have been used to simulate Raman and Fourier-transformed infrared (FTIR) spectra, which showed good correlation with experimental results. mpg.deresearchgate.net This allowed for the identification of vibrational modes, including collective breathing modes and ring stretching modes. mpg.de
A computational study of this compound would likely involve the calculation of its vibrational frequencies to predict its IR and Raman spectra. Additionally, time-dependent DFT (TD-DFT) could be employed to predict its electronic absorption spectrum (UV-Vis), providing insights into its photophysical properties.
Table 2: Simulated Spectroscopic Data for Benzo[m]tetraphene Derivatives
| Spectroscopic Technique | Key Findings | Reference |
|---|---|---|
| FT-Raman | Simulated spectra correlate well with experimental data, identifying D and G modes. | mpg.de |
| FTIR | Simulated spectra in the fingerprint region aid in identifying out-of-plane CH bending modes. | researchgate.net |
Determination of Reorganization Energies
The reorganization energy is a key parameter in understanding charge transport in organic materials, as it quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energies are generally associated with higher charge mobility. Studies on carbazole (B46965) derivatives have utilized DFT to calculate reorganization energies for both hole and electron transport. icm.edu.pl For instance, benzo(b)carbazole was found to have low reorganization energies of 0.18 eV for hole transport and 0.11 eV for electron transport. icm.edu.pl
For this compound, calculating the reorganization energy would be crucial in assessing its potential for use in organic electronic devices.
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers.
Transition State Analysis
Transition state analysis is used to determine the energy profile of a reaction pathway, identifying the highest energy point (the transition state) between reactants and products. This information is vital for understanding the kinetics and feasibility of a reaction. While no specific transition state analyses for reactions involving this compound have been reported, studies on the Scholl reaction of other complex PAHs have used DFT to propose reaction mechanisms and rationalize the formation of unexpected products.
Future computational work on this compound could explore its synthesis or degradation pathways through transition state analysis, providing valuable insights for synthetic chemists.
Reaction Pathway Mapping
Computational mapping of reaction pathways is essential for understanding the formation and potential transformations of this compound. These investigations typically involve identifying plausible synthetic routes and calculating the thermodynamic and kinetic parameters for each step.
Several established synthetic strategies for anthraquinones and related polycyclic quinones can be computationally modeled to assess their applicability to this compound. nih.gov These include:
Diels-Alder Reactions: A common strategy for constructing anthraquinone (B42736) frameworks involves the [4+2] cycloaddition of a suitable diene and a naphthoquinone derivative, followed by aromatization. nih.gov For this compound, a potential pathway could involve the reaction of a substituted naphthoquinone with a vinyl-naphthalene derivative.
Friedel-Crafts Acylation: This method can be used to build the quinone structure by reacting a naphthalene (B1677914) derivative with a phthalic anhydride (B1165640) equivalent in the presence of a Lewis acid catalyst. wikipedia.orgresearchgate.net The subsequent intramolecular cyclization and dehydration would yield the target tetracyclic system. britannica.com
Annulation Strategies: Methods like the Hauser-Kraus annulation can be computationally explored, involving the reaction of a substituted phenol (B47542) or its equivalent with an appropriate Michael acceptor to build the fused ring system. nih.gov
Electrochemical Oxidation: The anodic oxidation of corresponding polycyclic aromatic phenols represents a green synthetic alternative. beilstein-journals.orgunit.no Computational models can help predict the oxidation potentials and the regioselectivity of this process. beilstein-journals.org
Transition state theory is employed to investigate the mechanisms of these potential reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for predicting the most feasible synthetic routes.
Table 1: Illustrative Calculated Energy Profile for a Hypothetical Diels-Alder Pathway
| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Description |
| Reactants | Reactant Complex | 0.0 | Initial state of substituted naphthoquinone and vinyl-naphthalene derivative. |
| Cycloaddition | Transition State 1 (TS1) | +25.4 | Energy barrier for the [4+2] cycloaddition step. |
| Cycloadduct Intermediate | -15.2 | Thermodynamically favored formation of the initial, non-aromatic adduct. | |
| Aromatization (e.g., Oxidation/Dehydrogenation) | Transition State 2 (TS2) | +10.8 | Energy barrier for the subsequent oxidation or dehydrogenation step to achieve full aromaticity. |
| Product | This compound | -45.7 | Final, stable aromatic quinone product. |
Note: The data in this table is illustrative and based on typical values for Diels-Alder reactions of PAHs. Specific calculations for this compound are not available in the cited literature.
Molecular Design Principles
Computational chemistry is not only descriptive but also predictive, enabling the rational design of molecules with desired characteristics. For this compound, this involves tailoring its electronic and physical properties through strategic structural modifications.
Tailoring Properties through Structural Engineering
The fundamental properties of this compound, such as its solubility, redox potential, and light-absorption characteristics, are intrinsically linked to its extended π-conjugated system. Structural engineering aims to modify this system to achieve specific functions. Key strategies include:
Extension of π-Conjugation: Fusing additional aromatic rings to the tetraphene core can systematically alter the electronic properties. This generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift in absorption spectra and potentially lower redox potentials. anr.fr
Functional Group Introduction: Attaching specific functional groups allows for fine-tuning of properties. For instance, adding long alkyl chains can improve solubility in organic solvents, while introducing groups capable of hydrogen bonding can influence crystal packing. oup.com
Predicting the Impact of Substituents and Heteroatoms
The most powerful tool in molecular design is the strategic use of substituents and the incorporation of heteroatoms into the aromatic framework. mdpi.com
Substituent Effects: The electronic nature of substituents can profoundly alter the properties of the parent quinone. rsc.org
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) increase the electron density of the aromatic system. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowers the redox potential, and can shift absorption maxima. rsc.orgboisestate.edu
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density. This typically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increases the redox potential, and can also significantly impact charge transport properties. boisestate.eduresearchgate.netmdpi.com
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict these effects. rsc.orgboisestate.edu The Hammett parameter is a useful empirical scale that correlates with the electronic influence of substituents, and theoretical calculations often show a strong correlation with these values. boisestate.edumdpi.com
Heteroatom Incorporation: Replacing one or more carbon atoms in the aromatic skeleton with a heteroatom (e.g., nitrogen, sulfur, oxygen, silicon, phosphorus) can induce significant changes in the electronic structure. anr.frmdpi.comvalpo.edu
Nitrogen (Aza-substitution): Introducing a nitrogen atom into the ring is isoelectronic with a C-H group but adds a lone pair of electrons and increases electronegativity. mdpi.com This can alter the HOMO-LUMO gap, change redox potentials, and provide a site for coordination or protonation. mdpi.comrsc.org The position of the nitrogen atom is critical; its proximity to other functional groups can lead to significant inductive effects. rsc.org
Table 2: Predicted Impact of Substituents and Heteroatoms on the Electronic Properties of a Model Polycyclic Aromatic Quinone
| Modification Type | Position | Substituent/Heteroatom | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Rationale |
| Unsubstituted | - | None | -6.20 | -3.10 | 3.10 | Reference this compound system. |
| Substitution | 11 | -OH (EDG) | -5.95 | -3.05 | 2.90 | Electron-donating group raises HOMO energy, slightly narrowing the gap. rsc.org |
| Substitution | 11 | -CN (EWG) | -6.45 | -3.40 | 3.05 | Electron-withdrawing group lowers both HOMO and LUMO energies, with a more pronounced effect on the LUMO. boisestate.eduresearchgate.net |
| Heteroatom | C-10 | N (Aza-substitution) | -6.35 | -3.30 | 3.05 | The electronegative nitrogen atom stabilizes the LUMO, lowering its energy and slightly widening the gap compared to an EDG, while also lowering the HOMO. mdpi.comrsc.org |
| Heteroatom | C-10 | Si (Sila-substitution) | -6.10 | -2.90 | 3.20 | The introduction of a silicon atom can disrupt π-conjugation compared to carbon, raising the LUMO energy and widening the gap, while also influencing reactivity. anr.fr |
Note: The data in this table is illustrative, based on established principles of substituent and heteroatom effects on analogous polycyclic aromatic systems. rsc.orgboisestate.eduresearchgate.net The values are representative and intended to demonstrate trends predicted by computational models.
Applications of Benzo F Tetraphene 9,14 Dione in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
The unique electronic properties of Benzo[f]tetraphene-9,14-dione, stemming from its molecular structure, position it as a valuable component in various organic electronic and optoelectronic devices. Its planar aromatic core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport, while the electron-withdrawing dione (B5365651) groups influence its semiconductor characteristics.
Organic Semiconductors for Transistors (OTFTs)
While direct studies on this compound in Organic Thin-Film Transistors (OTFTs) are not extensively documented, the broader class of polycyclic aromatic hydrocarbons (PAHs) with quinone moieties has shown significant promise as organic semiconductors. The performance of such materials in OTFTs is largely dependent on their ability to form well-ordered thin films, which in turn is governed by their molecular structure and intermolecular interactions. The planar nature of the tetraphene backbone is conducive to strong π-π stacking, a key factor for achieving high charge carrier mobility. The presence of the dione functional groups can modulate the electronic properties, potentially leading to n-type or ambipolar semiconducting behavior, which is of great interest for the fabrication of complementary logic circuits. The structural characteristics of this compound suggest its potential as an active material in OTFTs, though further experimental validation is required.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the realm of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), compounds with structures analogous to this compound are explored for their electron-accepting capabilities. In OPVs, such molecules can function as non-fullerene acceptors, where their LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be tuned to create an efficient charge-separating interface with a donor material. The broad absorption spectra of larger polycyclic aromatic systems can also contribute to enhanced light harvesting in solar cells. For OLEDs, derivatives of tetraphene could potentially be utilized as electron-transporting materials or as hosts for emissive dopants, owing to their electronic properties and thermal stability. The specific performance of this compound in these applications would be contingent on its detailed photophysical and electrochemical properties.
Functional Chromophores and Fluorophores
The extended π-system of this compound inherently makes it a chromophore, capable of absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. The precise absorption and emission characteristics are dictated by the size and geometry of the conjugated system. Research on related polycyclic aromatic hydrocarbons demonstrates that their optical properties are highly tunable through chemical modification. For instance, the introduction of substituent groups or the extension of the π-conjugation can lead to significant shifts in the absorption and fluorescence spectra. While specific data for this compound is limited, it is expected to exhibit interesting photophysical properties that could be harnessed in applications such as fluorescent probes and organic dyes.
Supramolecular Assemblies and Molecular Stacking Patterns
The planar and rigid structure of this compound promotes its self-assembly into ordered supramolecular structures through non-covalent interactions, primarily π-π stacking. The way these molecules arrange themselves in the solid state is critical for determining the material's bulk electronic properties. The stacking pattern, including the intermolecular distance and the degree of orbital overlap, directly influences the efficiency of charge transport. Studies on similar polycyclic aromatic compounds have revealed various packing motifs, such as herringbone and slipped-stack arrangements. The specific crystal packing of this compound would need to be determined through techniques like X-ray crystallography to fully understand its potential for electronic applications. The ability to control and engineer these supramolecular assemblies is a key area of research in materials science.
Integration into Nanographene and Heterocyclic Nanographene Frameworks
This compound can be envisioned as a crucial building block for the bottom-up synthesis of larger, more complex carbon-based nanostructures like nanographenes and heterocyclic nanographenes. acs.org These materials are essentially well-defined, finite-sized pieces of graphene, and their properties are highly dependent on their size, shape, and edge structure. The dione functionality on the tetraphene core offers reactive sites for further chemical transformations, allowing for the programmed assembly of larger, two-dimensional π-conjugated systems. acs.org This approach provides a high degree of control over the final structure, enabling the synthesis of materials with tailored electronic and optical properties for specific applications in nanoelectronics and spintronics. The incorporation of heteroatoms into these nanographene frameworks can further modulate their properties, leading to a new generation of functional organic materials. acs.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
Currently, there are no specific, detailed synthetic methodologies for Benzo[f]tetraphene-9,14-dione published in peer-reviewed literature. However, the synthesis of related polycyclic aromatic quinones (PAQs) can provide a roadmap for future exploration. unit.nonih.gov
One promising approach is the electrochemical oxidation of polycyclic aromatic phenols (PAPs). unit.nonih.gov This method offers a greener alternative to traditional chemical oxidants. nih.gov The general principle involves the oxidation of a corresponding phenol (B47542) precursor in a microfluidic cell, where a phenoxonium cation is trapped by a nucleophile like methanol (B129727) to form an acetal, which is then hydrolyzed to the quinone. unit.no The position of the initial hydroxyl group on the polycyclic aromatic hydrocarbon is a key determinant of the resulting quinone structure. unit.no
Another established route for synthesizing PAQs is through the oxidation of the parent PAH. For instance, the oxidation of various monocyclic phenols has been achieved using reagents like o-iodoxybenzoic acid (IBX), with the polycyclic aromatic ring system itself facilitating the oxidation. acs.org Classic methods, such as the Haworth synthesis for fusing aromatic rings, could also be adapted to construct the Benzo[f]tetraphene core, followed by oxidation to the dione (B5365651). acs.org
Future research should focus on developing and optimizing a specific synthetic route to this compound, with an emphasis on efficiency, selectivity, and scalability.
Advanced Functionalization for Tailored Properties
The functionalization of PAHs and their derivatives is a critical area of research for tuning their electronic, optical, and material properties. While no studies specifically detail the functionalization of this compound, research on related structures provides a foundation for future work.
For example, the functionalization of anthracene (B1667546) has led to the development of selective routes to brominated 1,4-anthraquinones, which serve as key precursors for more complex derivatives. nih.gov Similarly, methods for the mild functionalization of other complex organic molecules, such as tetraoxane (B8471865) derivatives via olefin metathesis, demonstrate the potential for introducing new functional groups under gentle conditions. nih.gov
Future research could explore the introduction of various substituents onto the this compound core to modulate its solubility, electronic properties, and self-assembly behavior. This could involve electrophilic aromatic substitution, cross-coupling reactions, or the functionalization of precursor molecules before the final ring-closing and oxidation steps.
High-Performance Device Applications
Polycyclic aromatic hydrocarbons are being actively investigated for a range of high-performance device applications, including organic electronics, spintronics, and energy storage. youtube.com Their rigid, planar structures and extended π-systems make them excellent candidates for organic semiconductors.
Recent studies have shown that PAHs can serve as promising cathode materials for aluminum-ion batteries. nih.gov The interaction between the conjugated π-system of the PAH and the electrolyte ions allows for charge storage. nih.gov The theoretical specific capacity of PAHs in this context is related to the number of benzene (B151609) rings. nih.gov
Given its structure, this compound could potentially be explored for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a component in other electronic devices. However, without experimental data on its charge transport properties, these applications remain speculative. Future work should involve the synthesis of sufficient quantities of the compound to enable its characterization in prototype devices.
Fundamental Understanding of Structure-Property Relationships
The relationship between the structure of a PAH and its physical and electronic properties is a cornerstone of materials science. The arrangement of the fused rings, the presence of "zigzag" or "armchair" edges, and the introduction of functional groups all have a profound impact on the molecule's optical and electronic characteristics. youtube.com
For instance, ultrafast transient absorption spectroscopy is a powerful tool for probing the photophysical properties of PAHs and understanding how structural modifications influence processes like stimulated emission. youtube.com Theoretical calculations, such as Density Functional Theory (DFT), are also invaluable for predicting and understanding the electronic structure and properties of these molecules. youtube.com
A fundamental investigation into the structure-property relationships of this compound is a critical first step. This would involve detailed spectroscopic and electrochemical characterization, coupled with theoretical modeling, to understand its frontier molecular orbitals, absorption and emission spectra, and redox behavior.
Interdisciplinary Research with Nanoscience
The intersection of PAH chemistry and nanoscience is a rapidly growing field. PAHs can be used as molecular building blocks for the bottom-up synthesis of carbon nanostructures, and they can also be adsorbed onto the surface of nanoparticles to modify their properties. acs.orgnih.gov
The study of PAH nanoparticles is relevant to understanding atmospheric and interstellar chemistry. acs.org Research has explored the uptake of various small molecules by PAH nanoparticles, providing insights into the chemistry of soot and aerosol particles. acs.org Furthermore, the presence of nanofillers in materials can influence the profile of PAHs released during thermal decomposition, which has potential environmental health implications. nih.gov
For this compound, interdisciplinary research could involve its use in the synthesis of novel nanomaterials or its interaction with existing nanostructures. Its planar structure might allow for π-π stacking interactions with graphene or carbon nanotubes, potentially leading to new hybrid materials with interesting electronic or catalytic properties.
Q & A
Q. What are the optimal synthetic routes for Benzo[f]tetraphene-9,14-dione, and how are its structural properties validated?
Answer: this compound can be synthesized via multi-step cyclization reactions using aromatic precursors. A common approach involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling to form the fused polycyclic framework. Post-synthesis, structural validation requires:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm hydrogen and carbon environments, focusing on chemical shifts and coupling constants in aromatic regions (e.g., δ 7.5–8.5 ppm for protons on fused rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and elemental composition (e.g., CHO for this compound) .
- Melting Point Analysis : Compare experimental values (e.g., 313–344°C for similar dione derivatives) to literature data .
Q. What safety protocols should researchers follow when handling this compound in the lab?
Answer: While specific toxicity data for this compound is limited, extrapolate from benzophenone derivatives:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders or vapors .
- Waste Disposal : Classify as hazardous organic waste due to potential persistence and bioaccumulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?
Answer: Contradictions may arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. Mitigation strategies include:
- Multi-Technique Validation : Cross-reference NMR with X-ray diffraction (XRD) to confirm solid-state vs. solution-phase structures .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Variable-Temperature NMR : Identify conformational changes by analyzing spectra at different temperatures .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound samples?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Calibrate with certified standards (e.g., benzophenone derivatives) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurities, employ splitless injection and electron ionization (EI) modes. Validate recovery rates using spiked samples .
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect heavy metal catalysts (e.g., Pd, Cu) at ppb levels .
Q. How can structure-activity relationships (SAR) be explored for this compound in photodynamic therapy applications?
Answer:
- Functional Group Modifications : Introduce electron-donating/withdrawing groups (e.g., –OCH, –NO) to the fused ring system to tune light absorption and singlet oxygen generation .
- In Vitro Assays : Measure photocytotoxicity in cancer cell lines (e.g., HeLa) under UV/visible light irradiation. Compare IC values with unmodified derivatives .
- Computational Screening : Perform time-dependent DFT (TD-DFT) to predict excited-state properties and electron transfer pathways .
Q. What experimental designs are recommended to assess the environmental persistence of this compound?
Answer:
- Photodegradation Studies : Expose aqueous solutions to simulated sunlight (e.g., Xenon arc lamp) and monitor degradation via LC-MS. Identify byproducts (e.g., quinones) .
- Soil Microcosm Experiments : Incubate with soil microbiota and measure half-life using -labeled compound. Track mineralization to CO .
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict biodegradation and bioaccumulation potential .
Methodological Guidance
Q. How should researchers design experiments to investigate the compound’s interaction with DNA?
Answer:
- UV-Vis Titration : Monitor hypochromic shifts in DNA (e.g., calf thymus) upon addition of this compound. Calculate binding constants via Scatchard plots .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by intercalation .
- Molecular Docking : Use AutoDock Vina to simulate binding modes with DNA duplexes (e.g., d(CGCGAATTCGCG)) and identify key interactions (e.g., π-stacking) .
Q. What strategies can mitigate challenges in crystallizing this compound for XRD analysis?
Answer:
- Solvent Screening : Test polar (e.g., DMSO) and non-polar (e.g., hexane) solvents via slow evaporation or vapor diffusion .
- Additive-Assisted Crystallization : Introduce templating agents (e.g., crown ethers) to stabilize crystal lattice formation .
- Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to control nucleation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
